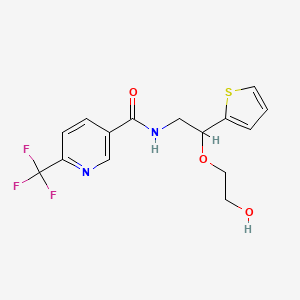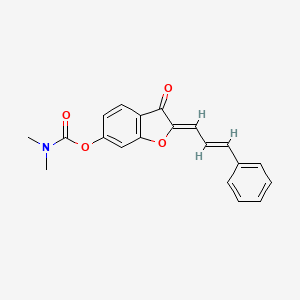![molecular formula C19H26N4O4S B2596450 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251561-70-2](/img/structure/B2596450.png)
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the sulfonyl and carboxylic acid groups further enhances its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the piperazine moiety: The sulfonylated pyrazole is then reacted with 4-ethylpiperazine under suitable conditions to form the desired product.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
化学反応の分析
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or halogens for halogenation.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used for functionalizing the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the sulfonyl group can produce sulfides.
科学的研究の応用
1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxylic acid groups can facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity.
類似化合物との比較
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-imidazole-4-carboxylic acid
- 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylic acid
Uniqueness
The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of both the sulfonyl and carboxylic acid groups, along with the pyrazole ring, provides a versatile platform for chemical modifications and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylpiperazin-1-yl)sulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-21-7-9-23(10-8-21)28(26,27)18-17(19(24)25)13-22(20-18)12-16-11-14(2)5-6-15(16)3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWBVMKMOQZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)

![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)


![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2596382.png)

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2596387.png)
